1,1,3,3-Tetrachlorobutane 1,1,3,3-Tetrachlorobutane
Brand Name: Vulcanchem
CAS No.: 39185-82-5
VCID: VC16999039
InChI: InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3
SMILES:
Molecular Formula: C4H6Cl4
Molecular Weight: 195.9 g/mol

1,1,3,3-Tetrachlorobutane

CAS No.: 39185-82-5

Cat. No.: VC16999039

Molecular Formula: C4H6Cl4

Molecular Weight: 195.9 g/mol

* For research use only. Not for human or veterinary use.

1,1,3,3-Tetrachlorobutane - 39185-82-5

Specification

CAS No. 39185-82-5
Molecular Formula C4H6Cl4
Molecular Weight 195.9 g/mol
IUPAC Name 1,1,3,3-tetrachlorobutane
Standard InChI InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3
Standard InChI Key NGAUWAOLBDDRKB-UHFFFAOYSA-N
Canonical SMILES CC(CC(Cl)Cl)(Cl)Cl

Introduction

Structural Identification and Basic Properties

1,1,3,3-Tetrachlorobutane is a tetrahalogenated alkane with chlorine atoms positioned symmetrically on the first and third carbons of the butane chain. Its IUPAC name is 1,1,3,3-tetrachlorobutane, and it is alternatively referred to by its EINECS number 236-274-5 . The compound’s molecular structure confers unique steric and electronic characteristics, influencing its reactivity and physical behavior.

Molecular and Structural Data

The molecular formula C4H6Cl4\text{C}_4\text{H}_6\text{Cl}_4 corresponds to an average molecular mass of 195.902 g/mol and a monoisotopic mass of 193.922 g/mol . Its LogP value of 3.374 indicates moderate hydrophobicity, suggesting preferential partitioning into lipid-rich environments . Unlike the 1,1,1,3-tetrachlorobutane isomer, which has a density of 1.394 g/cm³ and a boiling point of 173.6°C , experimental data for 1,1,3,3-tetrachlorobutane’s density, melting point, and boiling point remain undocumented in accessible literature . This absence highlights a critical gap in physicochemical characterization.

Table 1: Comparative Properties of Tetrachlorobutane Isomers

Property1,1,3,3-Tetrachlorobutane 1,1,1,3-Tetrachlorobutane 2,2,3,3-Tetrachlorobutane
CAS Number39185-82-513275-19-913483-18-6
Molecular FormulaC4H6Cl4\text{C}_4\text{H}_6\text{Cl}_4C4H6Cl4\text{C}_4\text{H}_6\text{Cl}_4C4H6Cl4\text{C}_4\text{H}_6\text{Cl}_4
Molecular Weight (g/mol)195.902195.902195.902
Density (g/cm³)N/A1.394N/A
Boiling Point (°C)N/A173.6174 (melting point)
LogP3.3743.374N/A

Synthesis and Industrial Production

A plausible route for 1,1,3,3-tetrachlorobutane synthesis could involve the radical chlorination of 1,3-dichlorobutane under UV light, though experimental validation is absent in available literature. Alternatively, nucleophilic substitution reactions using trichlorobutane intermediates may offer a pathway, as demonstrated in studies on 1,1,1,3-tetrachlorobutane . For instance, Kooyman and Wagner (1958) observed that 1,1,1,3-tetrachlorobutane reacts with nucleophiles like hydroxide ions to form trichlorobutenes, suggesting that similar mechanisms might apply to the 1,1,3,3-isomer .

Chemical Reactivity and Applications

Reactivity with Nucleophiles

Chlorinated alkanes are prone to nucleophilic substitution (SN) and elimination (E2) reactions due to the polarizability of C-Cl bonds. For 1,1,3,3-tetrachlorobutane, the symmetric chlorine distribution likely favors elimination pathways over substitution, potentially yielding dichlorobutadienes upon dehydrochlorination. This reactivity mirrors that of 2,2,3,3-tetrachlorobutane, which serves as a precursor to 2,3-dichlorobutadiene-(1,3)—a monomer for specialty polymers .

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